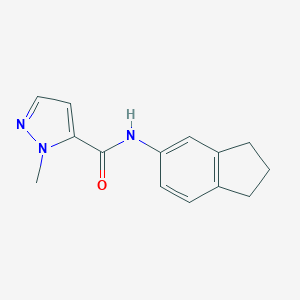![molecular formula C31H26N2O4 B443814 N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B443814.png)
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two xanthene moieties linked by a propyl chain with an amide group. The xanthene core is a tricyclic aromatic system that is often used in the synthesis of dyes and fluorescent markers due to its photophysical properties.
Preparation Methods
The synthesis of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the amide group and the propyl linker.
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings in the xanthene core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant fluorescence.
Mechanism of Action
The mechanism of action of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is primarily based on its ability to fluoresce under specific conditions. The xanthene core absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved in its action depend on the specific application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
N~9~-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE can be compared with other xanthene derivatives, such as fluorescein and rhodamine. While all these compounds share a similar xanthene core, they differ in their functional groups and properties:
Fluorescein: Known for its high fluorescence quantum yield and is widely used in microscopy and flow cytometry.
Rhodamine: Exhibits strong fluorescence and is used in various staining techniques.
The uniqueness of N9-{3-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE lies in its specific structural modifications, which can be tailored for particular applications, offering versatility in scientific research and industrial uses.
Properties
Molecular Formula |
C31H26N2O4 |
|---|---|
Molecular Weight |
490.5g/mol |
IUPAC Name |
N-[3-(9H-xanthene-9-carbonylamino)propyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C31H26N2O4/c34-30(28-20-10-1-5-14-24(20)36-25-15-6-2-11-21(25)28)32-18-9-19-33-31(35)29-22-12-3-7-16-26(22)37-27-17-8-4-13-23(27)29/h1-8,10-17,28-29H,9,18-19H2,(H,32,34)(H,33,35) |
InChI Key |
LFGVVNBSQDENIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443732.png)
![9-(2-furyl)-5-hexanoyl-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B443733.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443736.png)
![N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443737.png)
![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443738.png)

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443742.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443743.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B443745.png)
![2-Amino-4-(3-methylphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B443746.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443747.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443748.png)
![2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B443752.png)
